Gadobenate Dimeglumine
Description
Structure
2D Structure
Properties
CAS No. |
172504-22-2 |
|---|---|
Molecular Formula |
C36H62GdN5O21 |
Molecular Weight |
1058.1 g/mol |
IUPAC Name |
2-[2-[carboxylatomethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1 |
InChI Key |
OCDAWJYGVOLXGZ-VPVMAENOSA-K |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |
Color/Form |
Hygroscopic powder |
density |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
melting_point |
124 °C |
Related CAS |
113662-23-0 (Parent) |
solubility |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
Origin of Product |
United States |
The Evolving Landscape of Gadolinium Based Contrast Agents in Mri Research
The advent of contrast-enhanced MRI marked a pivotal moment in diagnostic medicine. The first gadolinium-based contrast agent (GBCA), gadopentetate dimeglumine, was introduced for clinical use in 1988, revolutionizing the diagnostic capabilities of MRI. nih.gov GBCAs function by shortening the T1 relaxation time of adjacent water protons, which enhances the signal intensity in T1-weighted images. patsnap.com The central component of these agents is the gadolinium ion (Gd³⁺), a paramagnetic substance with seven unpaired electrons, making it highly effective at altering the magnetic properties of its local environment. illinois.edu However, free gadolinium is toxic, necessitating its chelation with a ligand to form a stable, excretable complex. patsnap.comillinois.edu
The development of GBCAs has followed a trajectory aimed at improving efficacy and stability. rsc.orgbohrium.com A primary classification of these agents is based on the structure of the chelating ligand: linear or macrocyclic. gadoliniumtoxicity.comresearchgate.net Linear agents have an open-chain structure, while macrocyclic agents encase the gadolinium ion in a pre-organized cavity, which generally results in higher stability. appliedradiology.com Research has also focused on the ionicity of these complexes, categorizing them as ionic or non-ionic.
A significant area of research has been the pursuit of agents with higher relaxivity. nih.gov Relaxivity (r1) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons. nih.gov Higher relaxivity allows for greater image enhancement, potentially enabling better lesion detection or the use of lower doses. itnonline.comunicatt.it This has led to the development of "second-generation" GBCAs, which exhibit different pharmacokinetic properties, such as transient protein binding or specific organ uptake, to achieve higher relaxivity. nih.gov
| Feature | Description |
| Mechanism of Action | Shortens the T1 relaxation time of nearby water protons, increasing signal intensity on T1-weighted MRI images. patsnap.com |
| Core Component | The paramagnetic gadolinium ion (Gd³⁺). illinois.edu |
| Chelation | Gd³⁺ is bound to a ligand to form a stable complex, mitigating toxicity. patsnap.comillinois.edu |
| Structural Classes | Classified as either linear or macrocyclic based on the ligand structure. gadoliniumtoxicity.comresearchgate.net |
| Ionicity | Can be either ionic or non-ionic. |
| Key Development Goal | Increasing relaxivity (r1) for improved image enhancement. nih.gov |
Molecular and Chelation Chemistry of Gadobenate Dimeglumine
Automated Synthesis Techniques for Gadolinium Chelates
The synthesis of gadolinium chelates like gadobenate dimeglumine involves the reaction of the ligand with a gadolinium salt. While specific details on fully automated synthesis of this compound are not extensively documented in the public domain, the general principles for preparing similar chelates often involve multi-step processes.
The synthesis of the BOPTA ligand itself is a two-step process. nih.gov First, diethylenetriamine (B155796) is selectively monoalkylated. nih.gov The resulting intermediate is then fully carboxymethylated to yield the final BOPTA ligand. nih.gov Subsequently, the BOPTA ligand is reacted with a gadolinium source, such as gadolinium oxide (Gd₂O₃), in an aqueous solution. The reaction mixture is heated to facilitate the complexation. google.com
The preparation of gadolinium chelates can be complex, often requiring protection and deprotection of reactive functional groups to achieve the desired product. researchgate.net The use of automated synthesizers can be beneficial in managing these multi-step reactions, ensuring precise control over reaction conditions and improving reproducibility. For instance, automated systems can be programmed to handle the sequential addition of reagents and control parameters like temperature and pH. fda.gov
A process for preparing solid this compound involves spray-drying a liquid solution of the compound. google.com This technique allows for the collection of the final product as a powder, which can be advantageous for formulation and storage. google.com
Analytical Techniques for Compound Purity and Composition
Ensuring the purity and composition of this compound is critical for its safe and effective use. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of this compound and to quantify any impurities. drugfuture.comfda.gov HPLC can separate the main compound from any related substances or degradation products. fda.gov
Mass Spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI-MS), is a powerful tool for confirming the molecular weight and structure of the compound. nih.gov Capillary Zone Electrophoresis (CZE) coupled with ESI-MS has been shown to be a reliable method for the analysis of this compound, even in complex biological matrices like serum and urine. nih.gov This technique offers high selectivity and provides detailed information about the compound's identity. nih.gov
Spectroscopic methods are also utilized. Infrared (IR) spectroscopy can be used for identity confirmation by comparing the spectrum of a sample to that of a reference standard. fda.gov Ultraviolet-Visible (UV-Vis) spectrophotometry can also be employed for quantification and characterization, with this compound exhibiting an absorption maximum at 257.8 nm. drugfuture.com
Other tests include those for sterility and endotoxins to ensure the product is safe for intravenous injection. fda.gov The pH and osmolality of the final solution are also critical parameters that are carefully controlled. nih.gov
Analytical Techniques for this compound
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity quantification drugfuture.comfda.gov |
| Mass Spectrometry (MS) | Molecular weight and structure confirmation nih.gov |
| Capillary Zone Electrophoresis (CZE) | Separation and analysis in biological fluids nih.gov |
| Infrared (IR) Spectroscopy | Identity confirmation fda.gov |
Paramagnetic Properties and Relaxation Mechanism
The contrast-enhancing properties of this compound are rooted in the fundamental principles of paramagnetism and nuclear magnetic resonance. ontosight.ai As a paramagnetic substance, it develops a magnetic moment when subjected to an external magnetic field, which is the foundation of its function in MRI. drugbank.comfda.govfda.gov
The gadolinium ion (Gd³⁺) is a rare earth metal that possesses seven unpaired electrons in its 4f orbital. nih.govnih.gov This high number of unpaired electrons endows it with a strong magnetic moment and makes it highly paramagnetic. patsnap.comnih.gov When this compound is introduced into a biological system, the Gd³⁺ ion at its core does not directly generate the MRI signal. Instead, it influences the relaxation times of the surrounding water protons (hydrogen nuclei). ontosight.ai
The primary mechanism for this influence is the dipole-dipole interaction, a through-space interaction between the magnetic moment of the Gd³⁺ electron and the magnetic moment of a water proton. ajronline.org This interaction creates fluctuating local magnetic fields that enhance the rate at which the excited water protons return to their lower energy state. This process is known as relaxation. The efficiency of a contrast agent in accelerating this process is quantified by its relaxivity (r), which measures the increase in the relaxation rate of water protons per millimolar (mM) concentration of the agent. nih.govresearchgate.net
When placed in the strong magnetic field of an MRI scanner, the paramagnetic this compound complex generates its own substantial local magnetic field. drugbank.comfda.govfda.gov This local field interacts with the water protons in its immediate vicinity, causing a more rapid decay of their excited magnetic states. fda.govnih.gov This leads to a shortening of the two primary relaxation times: the spin-lattice or longitudinal relaxation time (T1) and the spin-spin or transverse relaxation time (T2). drugbank.comnih.govnih.gov
By decreasing the T1 and T2 relaxation times of tissues where it accumulates, this compound alters their signal intensity on the resulting images. drugbank.comfda.gov At the recommended clinical doses, the shortening of the T1 relaxation time is the dominant effect. drugbank.comfda.govfda.gov This T1 shortening leads to an increase in signal intensity (brightness) on T1-weighted MRI scans, which are particularly sensitive to this effect. ontosight.aidrugbank.comfda.govnih.gov While T2 is also shortened, which would typically cause signal loss (darkening), the T1 effect predominates, resulting in the desired contrast enhancement. ajronline.org It has been observed that as the strength of the main magnetic field increases, the T1 relaxivity (r1) of gadolinium agents tends to decrease, while the T2 relaxivity (r2) tends to increase. mriquestions.comnih.gov
Molecular Interactions Governing Relaxivity in Biological Environments
A distinguishing feature of this compound compared to many other GBCAs is its unique interaction with proteins in the blood. drugbank.comfda.gov This interaction significantly modifies its behavior and enhances its efficacy as a contrast agent.
This compound exhibits a capacity for weak and transient, non-covalent interaction with human serum albumin, the most abundant protein in blood plasma. drugbank.comajronline.orgismrm.orgnih.govdovepress.com This interaction is attributed to a lipophilic benzyloxymethyl group on the chelate structure, which can fit into hydrophobic pockets on the albumin molecule. ajronline.orgdovepress.com This binding is not permanent; the gadobenate molecule continuously associates and dissociates with the albumin protein. drugbank.comfda.gov
The binding of the relatively small gadobenate molecule to the much larger serum albumin protein has a profound effect on its movement in solution. drugbank.comdovepress.com Specifically, this interaction slows down the molecular tumbling rate of the gadolinium complex. drugbank.comfda.govajronline.orgfda.gov The rate at which a molecule tumbles in solution is described by its rotational correlation time (τR). nih.gov By binding to albumin, the effective size of the complex increases, leading to a longer rotational correlation time. ajronline.org
The slowing of the molecular tumbling is a critical factor in enhancing relaxivity. drugbank.comajronline.org The efficiency of T1 relaxation is greatest when the tumbling rate of the gadolinium complex matches the Larmor frequency (the resonance frequency) of the water protons. ajronline.org By slowing the tumbling rate, the interaction with albumin brings the molecular motion closer to this optimal frequency, resulting in a significant increase in the r1 relaxivity. drugbank.comajronline.org This leads to a stronger T1-shortening effect and, consequently, greater signal enhancement on T1-weighted images. drugbank.comajronline.orgnih.gov This phenomenon results in an approximate twofold increase in T1 relaxivity in protein-rich environments like blood plasma compared to protein-free solutions. ismrm.orgnih.gov The r2 relaxivity is also increased. fda.gov
The following table presents comparative relaxivity data for this compound and other gadolinium chelates in human plasma, illustrating the effect of protein binding.
| Compound | r1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma | r2 Relaxivity (mM⁻¹s⁻¹) in Human Plasma |
|---|---|---|
| This compound | 9.7 | 12.5 |
| Gadopentetate Dimeglumine | 4.9 | 6.3 |
| Gadodiamide (B1674392) | 5.4 | - |
| Gadoteridol | 5.4 | - |
A study comparing relaxivities at different magnetic field strengths in human blood plasma also demonstrated the superior performance of this compound (referred to by its chemical name component Gd-BOPTA) due to this weak protein interaction. nih.gov
| Compound | Magnetic Field Strength | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |
|---|---|---|---|
| This compound (Gd-BOPTA) | 0.2 T | 12.8 | 14.9 |
| 1.5 T | 9.7 | 12.1 | |
| 3.0 T | 8.3 | 13.8 | |
| Gadopentetate Dimeglumine (Gd-DTPA) | 0.2 T | 6.2 | 7.8 |
| 1.5 T | 4.7 | 5.7 | |
| 3.0 T | 3.8 | 4.0 | |
| Gadobutrol (B1674391) (Gd-BT-DO3A) | 0.2 T | 7.4 | 8.2 |
| 1.5 T | 5.2 | 6.6 | |
| 3.0 T | 4.6 | 5.2 |
Theoretical Models of Macromolecular Interaction and Relaxivity Enhancement
The efficiency of a gadolinium-based contrast agent is defined by its relaxivity, which is the measure of its ability to increase the longitudinal relaxation rate (R1) of water protons in a 1 mM solution. mriquestions.com this compound exhibits a notable increase in relaxivity in comparison to other gadolinium chelates, a phenomenon attributed to its weak interactions with macromolecules, particularly human serum albumin (HSA). researchgate.netuniupo.it
This relaxivity enhancement is primarily driven by the formation of supramolecular adducts between the gadobenate molecule and macromolecules. rsc.org The interaction slows down the molecular tumbling rate of the gadolinium complex, which in turn enhances the dipole-dipole interaction between the gadolinium ion's unpaired electrons and the surrounding water protons. ajronline.org This leads to a more efficient transfer of energy and a subsequent shortening of the T1 relaxation time, resulting in a brighter signal on T1-weighted magnetic resonance images. ajronline.orgnih.gov
Several theoretical models have been proposed to describe this phenomenon. The Hwang-Freed model for spin relaxation by translational diffusion provides a framework for understanding the paramagnetic relaxation enhancements (PREs) caused by the contrast agent. acs.org Furthermore, the Proton Relaxation Enhancement (PRE) technique is a well-established method used to determine the binding parameters, such as the affinity constant (Ka) and the relaxivity of the adduct (Rb), by measuring the variation in longitudinal proton relaxation rates with increasing concentrations of the interacting macromolecule. rsc.org
The lipophilic p-ethoxybenzyl group on the gadobenate molecule plays a crucial role in these interactions, facilitating hydrophobic interactions with macromolecules like albumin. uniupo.itrsc.org Research has shown a nonlinear dependence of R1 and R2 on the concentration of this compound, with relaxivity increasing as the concentration decreases, which is indicative of these weak protein interactions. researchgate.net
Table 1: Relaxivity of this compound in Human Blood Plasma at 37°C
| Magnetic Field Strength (Tesla) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |
|---|---|---|
| 0.2 | 9.9 | 12.8 |
| 1.5 | 8.3 | 11.2 |
| 3.0 | 6.9 | 9.7 |
This table is interactive. You can sort and filter the data.
Perfusion and Permeability Characteristics in Model Systems
The behavior of this compound within biological systems is characterized by its distribution in the extracellular fluid and its specific uptake by certain cell types, as well as its interaction with physiological barriers like the blood-brain barrier.
Extracellular Fluid Distribution and Hepato-Intrahepatocytic Uptake Mechanisms
Following intravenous administration, this compound distributes within the blood and the extravascular-extracellular space. nih.gov A key feature of this compound is its dual-phase contrast enhancement capabilities. Initially, it acts as a conventional extracellular fluid agent. Subsequently, it is specifically taken up by hepatocytes, providing liver-specific enhancement. researchgate.net This uptake is mediated by organic anion transporters in the sinusoidal plasma membrane of the hepatocytes. uniupo.it This targeted uptake leads to a decrease in the T1 relaxation time of the normal liver parenchyma, thereby increasing its signal intensity. uniupo.it It is important to note that this intracellular uptake has not been observed in hepatocellular carcinomas. researchgate.net
Influence on Blood-Brain Barrier Disruption in Experimental Models
The integrity of the blood-brain barrier (BBB) is a critical factor in the central nervous system. In a healthy state, the BBB restricts the passage of this compound into the brain parenchyma. tandfonline.com However, in pathological conditions where the BBB is disrupted, such as in brain tumors or ischemia, the contrast agent can extravasate into the brain tissue. researchgate.netnih.gov
Experimental studies in rats with an osmotically disrupted BBB have shown that a small amount of the gadobenate ion can cross the compromised barrier. tandfonline.comresearchgate.net However, the concentration of the gadobenate ion that penetrates the brain tissue is significantly low. tandfonline.com Even with a disrupted BBB, the amount of this compound in the brain parenchyma did not exceed 0.2% of the injected dose in one study. tandfonline.com
Further research in rat models of focal brain ischemia has demonstrated that even at doses significantly higher than those used in clinical practice, this compound is well-tolerated and does not induce significant neurological changes. nih.govnih.gov Studies using electroencephalography (EEG) in ischemic rats showed no epileptogenic effects, although a temporary shift in the EEG power spectrum was observed. nih.gov Motor coordination tests in rats with a disrupted BBB also showed no impairment after intravenous administration of this compound. tandfonline.com These findings suggest that the low levels of gadobenate ion that may cross a disrupted BBB are not associated with significant neurotoxic effects. tandfonline.com
Research Trajectories and Foundational Principles of Gadobenate Dimeglumine
The foundational principle behind gadobenate dimeglumine, like all GBCAs, is its paramagnetic nature. fda.govepa.gov When placed in a magnetic field, the gadolinium ion creates a large local magnetic field that enhances the relaxation rate of nearby water protons, leading to a brighter signal on T1-weighted MRI scans. fda.govnih.gov
Academic research on this compound has largely focused on leveraging its high relaxivity for clinical benefit. Numerous studies have compared its performance to other GBCAs. For instance, research has shown that this compound provides significantly greater signal intensity and lesion enhancement in brain MRI compared to agents with lower relaxivity. itnonline.com In comparative studies for liver lesion characterization, this compound demonstrated superior diagnostic performance for some readers over other hepatobiliary agents. nih.gov
The high relaxivity of this compound has also been explored for its potential to allow for imaging at lower doses without compromising diagnostic quality. unicatt.itajronline.org Studies have investigated the use of a reduced dose of this compound, finding it comparable to standard doses of other agents for certain applications, such as delayed-enhancement MRI of myocardial scarring. ajronline.org
Research has also delved into the in-vivo behavior of this compound, such as determining the time evolution of the longitudinal relaxation rate (R1) of blood following its administration to optimize imaging parameters for applications like contrast-enhanced MRA. nih.gov These research efforts have solidified the understanding of this compound's properties and have helped to define its role in clinical and research settings.
| Research Area | Key Findings |
| Comparative Brain Imaging | Demonstrated greater signal intensity and lesion enhancement compared to lower relaxivity agents. itnonline.com |
| Comparative Liver Imaging | Showed superior diagnostic performance for characterizing focal liver lesions for some readers. nih.gov |
| Dose-Reduction Studies | A lower dose of this compound was found to be comparable to standard doses of other agents for specific applications. unicatt.itajronline.org |
| Pharmacokinetic Studies | Research has characterized the in-vivo relaxation rate changes post-administration to optimize imaging protocols. nih.gov |
Preclinical Pharmacokinetics and Biodistribution Research
Pharmacokinetic Modeling in Animal Species
Following intravenous administration, the concentration of the gadobenate ion in plasma over time is best described by a two-compartment open model. fda.gov This model accounts for the initial distribution of the agent from the central compartment (blood and well-perfused organs) to a peripheral compartment (less-perfused tissues) and its subsequent elimination from the body. fda.govufl.edu
Distribution Half-Life and Volume of Distribution in Preclinical Settings
The initial, rapid phase of distribution is characterized by a short half-life. In studies involving juvenile rats, the distribution half-life values were observed to be between 0.72 and 0.98 hours, indicating a swift elimination of the gadobenate ion from the central compartment. researchgate.net
The volume of distribution (Vd) for gadobenate dimeglumine in preclinical models is consistent with that of an extracellular agent. nih.gov This parameter relates the amount of the drug in the body to its concentration in the blood plasma. For compounds like this compound, the volume of distribution is approximately 0.210 to 0.280 L/kg, which corresponds to the typical volume of extracellular fluid in the body. nih.gov
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value | Reference |
| Pharmacokinetic Model | Various | Two-Compartment Open Model | fda.gov |
| Distribution Half-Life | Juvenile Rats | 0.72 - 0.98 hours | researchgate.net |
| Volume of Distribution | General Preclinical | 0.210 - 0.280 L/kg | nih.gov |
Elimination Pathways and Excretion Kinetics in Animal Models
This compound is cleared from the body through two primary pathways: renal and biliary excretion. nih.gov The balance between these two routes is species-dependent. The compound is not metabolized, meaning it is eliminated from the body intact. nih.gov
Renal Excretion Profiles in Rats, Rabbits, Dogs, and Monkeys
The kidneys are the main route of elimination for this compound across all studied animal species. In normal rats, approximately 46% to 60% of the administered dose is recovered in the urine within 8 hours. nih.govnih.gov While specific percentages vary, the predominance of renal clearance is a consistent finding in rabbits, dogs, and monkeys as well. nih.gov The clearance rate is similar to that of substances that undergo glomerular filtration. nih.gov
Biliary Excretion Routes and Hepatic Clearance in Experimental Animals
A notable characteristic of this compound is its partial elimination via the hepatobiliary system, which classifies it as a combined extracellular and hepatobiliary agent. nih.gov This route of excretion is highly dependent on the animal species. nih.gov In animals, the total hepatobiliary elimination ranges from approximately 25% to 55% of the injected dose. nih.gov
Rats exhibit the highest degree of biliary excretion, with studies showing that around 34% to 52% of the dose is eliminated in the bile. nih.govnih.gov The extent of biliary excretion follows a descending order in other species: dogs show the next highest level, followed by rabbits, and then monkeys, which have the least biliary clearance among the non-rodent species studied. nih.gov
Table 2: Species-Dependent Excretion of this compound
| Animal Species | Renal Excretion (% of Dose) | Biliary Excretion (% of Dose) | Reference |
| Rats | ~46% - 60% | ~34% - 52% | nih.govnih.gov |
| Dogs | Major Route | > Rabbits & Monkeys (part of 25-55% range) | nih.govnih.gov |
| Rabbits | Major Route | > Monkeys (part of 25-55% range) | nih.govnih.gov |
| Monkeys | Major Route | Least among tested non-rodents (part of 25-55% range) | nih.govnih.gov |
Saturable Hepatic Clearance Processes in Specific Animal Models
The mechanism of hepatic uptake involves specific transporters. Research in isolated perfused rat livers indicates that this compound enters hepatocytes through membrane transport proteins, specifically the organic anion transporting polypeptide (Oatp). nih.govd-nb.info This carrier-mediated transport is inherently a saturable process, meaning there is a finite capacity for uptake which can become saturated at higher concentrations. Evidence for this is seen in studies where the co-administration of bromosulfophthalein, another substance transported by Oatp, significantly decreased the hepatic enhancement of this compound, demonstrating competition for the same transport mechanism. nih.govbohrium.com
However, under certain experimental conditions using isolated perfused rat livers, the hepatic uptake of this compound has been adequately described by a linear, first-order kinetic model, suggesting that within the tested concentration range, the transport system was not saturated. nih.gov
Tissue Distribution and Clearance Dynamics in Non-Human Organ Systems
Preclinical research in various animal models, including rats, rabbits, dogs, and monkeys, has established the pharmacokinetic profile of this compound following intravenous administration. nih.gov Upon entering the systemic circulation, the gadobenate ion rapidly distributes into the plasma and the broader extracellular fluid. nih.govnih.gov A distinguishing characteristic of this compound is its partial and transient uptake into hepatocytes, the primary cells of the liver. nih.gov This specific interaction facilitates a dual pathway for clearance from the body.
The primary clearance mechanism for the gadobenate ion is renal excretion, with a significant portion of the administered dose being filtered through the kidneys and excreted in the urine. nih.govfda.gov In addition to renal clearance, the compound undergoes hepatobiliary excretion, where it is taken up by the liver and subsequently eliminated via the bile into the feces. nih.govnih.gov This dual elimination dynamic, combining the properties of an extracellular fluid agent with those of a hepatobiliary agent, is a key aspect of its behavior in non-human organ systems. nih.gov The volume of distribution in animal models corresponds approximately to that of the extracellular fluid space. fda.gov
Absence of Specific Tissue Accumulation (excluding elimination-related tissues)
A crucial finding from preclinical biodistribution studies is that the gadobenate ion does not exhibit specific accumulation in most tissues. nih.gov Its presence is transient and primarily associated with organs involved in its elimination, namely the kidneys and liver. nih.govrsna.org Research utilizing radiolabeled ¹⁵³Gd-gadobenate dimeglumine in animal models has confirmed that following distribution and clearance, there is no notable retention in non-eliminatory organs. nih.gov
Long-term studies further support this observation. In a large-animal model involving Swiss-Alpine sheep, gadolinium concentrations were measured in various tissues 10 weeks after a single administration of this compound. The results indicated that the highest concentrations of gadolinium were localized to the kidney and liver. rsna.orgrsna.org In contrast, tissues not directly involved in elimination, such as the deep cerebellar nuclei of the brain, showed very low concentrations of the element. rsna.org This demonstrates a lack of long-term specific tissue accumulation outside the primary clearance pathways.
The table below presents data from a study on Swiss-Alpine sheep, detailing the mean gadolinium concentration found in various tissues 10 weeks post-injection of this compound.
Gadolinium Concentration in Sheep Tissues 10 Weeks Post-Administration
| Tissue | Mean Gadolinium Concentration (ng/g) |
|---|---|
| Kidney | 179 |
| Liver | 157 |
| Deep Cerebellar Nuclei (DCN) | 19 |
Data derived from a prospective animal study in Swiss-Alpine sheep. rsna.org
Non-Metabolized Nature of Gadobenate Ion in Vivo (Animal Studies)
In vivo studies across multiple animal species have consistently shown that the gadobenate ion remains chemically stable and is not metabolized. nih.govnih.gov Pharmacokinetic analyses, which have employed methods such as high-performance liquid chromatography, have demonstrated that the compound is excreted from the body in its original, intact form. nih.gov
Investigations have found no evidence of biotransformation of the gadobenate ion. nih.govfda.gov Furthermore, studies analyzing excreta have confirmed that the dissociation of the gadolinium ion from its chelating agent, BOPTA (gadobenic acid), is minimal in a biological environment. fda.gov The stability of the complex and its resistance to in vivo metabolism ensure that its pharmacokinetic behavior is predictable and that the gadolinium is efficiently cleared from the body without undergoing chemical alteration. nih.gov
Comparative Relaxivity and Enhancement Characteristics in Preclinical and Theoretical Studies
Quantitative Relaxivity Comparisons with Other Gadolinium Chelates
The relaxivity of a GBCA is not a fixed value; it varies depending on the surrounding medium and the strength of the magnetic field.
In aqueous solutions, the relaxivity of gadobenate dimeglumine is comparable to that of other gadolinium chelates like gadopentetate dimeglumine. nih.gov However, the defining characteristic of this compound is its weak and transient interaction with serum albumin. nih.govajnr.org This interaction significantly increases its relaxivity in blood plasma.
Here's a comparative look at the R1 relaxivity of this compound and other common GBCAs in human blood plasma at 1.5 T:
| Gadolinium-Based Contrast Agent | R1 Relaxivity in Human Blood Plasma at 1.5T (L·mmol⁻¹·s⁻¹) | Reference |
|---|---|---|
| This compound | 6.3 - 7.9 | ajnr.org |
| Gadopentetate Dimeglumine | 3.9 ± 0.2 | ajronline.org |
| Gadobutrol (B1674391) | 4.7 - 5.2 | ajnr.org |
| Gadodiamide (B1674392) | Data Not Available in Provided Search Results |
This table presents the R1 relaxivity values for different gadolinium-based contrast agents in human blood plasma at a magnetic field strength of 1.5 Tesla.
The relaxivity of this compound is notably higher than that of gadopentetate dimeglumine and gadobutrol in a protein-rich environment like blood plasma. ajnr.orgajronline.org This difference is a key factor in its enhanced performance in vivo.
Preclinical studies in animal models have consistently demonstrated the superior relaxivity of this compound in a biological setting. For instance, in vitro measurements in whole rat blood showed that this compound produced a 142% greater signal intensity enhancement compared to gadopentetate dimeglumine at the same concentration. researchgate.net
In a study on a rat model of brain ischemia, both this compound and gadobutrol were administered. While the study focused on neurological effects, it confirmed the penetration of the contrast agents into the brain tissue, allowing for their activity to be evaluated under experimental conditions. nih.gov Another study in a rat brain tumor model revealed that this compound led to stronger and more prolonged enhancement compared to gadopentetate dimeglumine. ajnr.org
Theoretical Frameworks for Superior Contrast Enhancement
The enhanced performance of this compound is not merely an empirical observation but is supported by solid theoretical principles.
The increased R1 relaxivity of this compound directly translates to a greater shortening of the T1 relaxation time of surrounding water protons. nih.gov This, in turn, leads to a higher signal intensity on T1-weighted MR images. The weak and transient binding to serum albumin is the primary molecular mechanism behind this enhanced relaxivity. ajnr.org This interaction slows down the molecular tumbling rate of the gadobenate molecule, leading to a more efficient energy exchange with water protons and thus a stronger relaxation effect. ajnr.org
This relaxivity advantage has been shown to persist across different magnetic field strengths. nih.gov The result is a more pronounced and sustained enhancement of tissues where the contrast agent accumulates, such as in lesions with a disrupted blood-brain barrier. nih.govajnr.org
The superior signal intensity enhancement provided by this compound logically leads to improved contrast-to-noise ratio (CNR) and lesion-to-background ratio (LBR). CNR is a critical measure of image quality, representing the difference in signal intensity between a lesion and its surrounding tissue, relative to the background noise. LBR specifically compares the signal intensity of the lesion to that of the normal background tissue.
Numerous preclinical and clinical studies have demonstrated the superiority of this compound in terms of these quantitative metrics. In a study comparing it with gadopentetate dimeglumine for CNS lesions, this compound showed a significantly higher percentage of lesion enhancement and CNR. rsna.org Similarly, in a comparison with gadobutrol for brain tumor imaging, this compound resulted in significantly superior CNR and LBR. nih.govajnr.org The increase in CNR with this compound has been described as being comparable to what is typically seen with a double dose of a standard GBCA. nih.gov
Comparative Performance in Experimental Imaging Paradigms
The enhanced relaxivity and subsequent improvements in CNR and LBR have been validated in various experimental imaging scenarios. In a rat model of small brain lesions, gadopiclenol, another high-relaxivity agent, showed a roughly two-fold higher number of enhanced voxels compared to this compound, highlighting the impact of relaxivity on lesion detection. nih.gov However, in direct comparisons with more conventional agents like gadopentetate dimeglumine and gadobutrol, this compound has consistently demonstrated superior performance in enhancing brain tumors and other lesions. ajnr.orgnih.govnih.gov
For instance, in a multicenter study comparing this compound with gadoterate (B1198928) meglumine (B1676163) for brain tumor imaging, the former provided significantly superior morphologic information and contrast enhancement. nih.gov Another study directly comparing this compound with gadobutrol in brain tumor patients concluded that this compound achieved significantly improved qualitative and quantitative enhancement. nih.govajnr.org
Evaluation in Animal Brain Tumor Models
Preclinical studies utilizing animal models of brain tumors have consistently demonstrated the superior enhancement characteristics of this compound compared to conventional, non-protein-binding GBCAs. In rat glioma models, this compound has been shown to provide significantly greater lesion-to-brain contrast. radiologykey.comajnr.org This enhanced performance is ascribed to its higher T1 relaxivity in vivo, which translates into greater signal intensity (SI) enhancement on T1-weighted images. nih.gov
One study directly compared this compound (Gd-BOPTA) with gadopentetate dimeglumine (Gd-DTPA) in a rat brain tumor model. ajnr.org The results indicated that Gd-BOPTA produced stronger and more sustained enhancement of the tumor tissue. ajnr.org This was quantified by measuring the lesion-to-brain (L/B) signal intensity ratio over time. Two hours after administration, Gd-BOPTA maintained a significantly higher L/B ratio compared to Gd-DTPA. ajnr.org These findings suggest that the increased relaxivity of this compound leads to better tumor visualization and delineation from surrounding healthy tissue. radiologykey.comajnr.org
Another investigation in a rat brain glioma model compared a half-dose of this compound to a full-dose of gadopentetate dimeglumine at both 1.5T and 3T magnetic field strengths. nih.gov The study found that the half-dose of this compound resulted in statistically significantly lower signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and contrast enhancement (CE) compared to the full-dose of gadopentetate dimeglumine. nih.gov This indicates that while this compound has improved relaxivity, dose reduction may not always provide equivalent enhancement to a standard dose of a lower relaxivity agent in this specific preclinical model. nih.gov
The following table summarizes the comparative enhancement of this compound in a preclinical brain tumor model:
| Time Post-Injection | This compound (Gd-BOPTA) L/B Ratio | Gadopentetate Dimeglumine (Gd-DTPA) L/B Ratio |
| 2 hours | 1.48 ± 0.07 | 1.13 ± 0.06 |
| Data from a study in a rat brain tumor model comparing lesion-to-brain (L/B) signal intensity ratios. ajnr.org |
Assessment in Myocardial Ischemia Animal Models
In preclinical models of myocardial ischemia, the enhanced relaxivity of this compound has been shown to be advantageous for differentiating between normal and ischemic myocardial tissue. A study in dogs with acute left anterior descending (LAD) coronary artery occlusion monitored the first-pass dynamics of this compound. nih.gov The results demonstrated a significant increase in the signal intensity of normal myocardium compared to the ischemic myocardium. nih.gov This differentiation is crucial for accurately assessing the area of myocardial damage.
A crossover study in patients with known myocardial infarction compared a lower dose of this compound to a standard dose of gadopentetate dimeglumine for delayed-enhancement MRI. ajronline.org The study found that both qualitatively and quantitatively, the images obtained with the lower dose of this compound were comparable to those obtained with the standard dose of gadopentetate dimeglumine. ajronline.org The volumes of enhancement, a key measure of the extent of myocardial scarring, were similar for both agents. ajronline.org
The table below presents data on the relative enhancement ratio (RER) in a study comparing this compound and gadopentetate dimeglumine in delayed-enhancement MRI of ischemic myocardium.
| Contrast Agent | Dose | Enhancement Volume (cm³) |
| This compound | 0.1 mmol/kg | 13.6 ± 8.8 |
| Gadopentetate dimeglumine | 0.2 mmol/kg | 13.5 ± 8.9 |
| Data from a blinded randomized crossover study in patients with known myocardial infarction. ajronline.org |
Analysis in Experimental Liver Imaging Models
This compound is known for its dual excretion pathway, with partial uptake by hepatocytes leading to biliary excretion. ajronline.org This property makes it particularly useful for liver imaging. In experimental models, this compound provides strong and persistent enhancement of normal liver parenchyma on T1-weighted images. bracco.com This enhancement allows for improved contrast between normal liver tissue and focal liver lesions.
Preclinical data has shown that this compound administration results in significant and prolonged enhancement of the liver. ajronline.org This characteristic is beneficial for the detection and characterization of liver lesions. A meta-analysis of studies on gadobenate-enhanced MRI for the detection of liver metastases reported high sensitivity and positive predictive value. nih.gov The addition of delayed hepatobiliary phase images significantly improved the detection of liver metastases compared to unenhanced or dynamic phase images alone. nih.gov
A prospective intraindividual study compared this compound with gadoxetate disodium (B8443419) for the detection of hepatocellular carcinoma (HCC). The results showed a higher sensitivity for HCC with this compound, particularly for smaller tumors. ajronline.org
The following table details the sensitivity for HCC detection in a comparative study.
| Imaging Phase | This compound Sensitivity | Gadoxetate Disodium Sensitivity |
| Dynamic Images Alone | 74.0–80.2% | 54.2–67.7% |
| Dynamic and Hepatobiliary Phase Images | 82.1–87.4% | 66.3–81.1% |
| Data from a prospective randomized intraindividual study comparing this compound and gadoxetate disodium for HCC detection. ajronline.org |
Advanced Research Methodologies and Theoretical Applications
Pharmacokinetic Modeling in Preclinical Dynamic Contrast-Enhanced MRI (DCE-MRI)
Dynamic Contrast-Enhanced MRI (DCE-MRI) is a technique that involves the rapid acquisition of T1-weighted images before, during, and after the administration of a contrast agent to noninvasively assess tissue microvasculature. ubc.ca Pharmacokinetic models are applied to the resulting data to quantify parameters related to blood flow, vessel permeability, and tissue volume fractions. nih.gov Gadobenate dimeglumine is utilized in such preclinical studies to probe the microenvironment of tissues, particularly tumors.
Compartmental models in DCE-MRI describe the distribution and exchange of a contrast agent between different physiological compartments, typically the blood plasma and the extravascular-extracellular space (EES). nih.gov These models are foundational for quantifying microvascular characteristics. nih.gov The movement of a small-molecule contrast agent like this compound is governed by variables such as blood flow, vessel permeability, and the surface area of the vascular endothelium. nih.gov
In preclinical research, two-compartment models are commonly employed to analyze DCE-MRI data acquired with this compound. manchester.ac.uk These models consider the intravascular space as the central compartment and the EES as the peripheral compartment. nih.gov The analysis of the signal intensity changes over time allows for the estimation of key physiological parameters that reflect tissue perfusion and vascular permeability. mri-q.com While some hepatocyte-specific agents like this compound can enter parenchymal cells, in many tumor models, the primary analysis focuses on its distribution in the vascular and interstitial spaces. nih.gov
Two of the most frequently derived parameters from compartmental analysis in DCE-MRI are Ktrans and Ve. nih.gov
Ktrans (Volume Transfer Constant): This parameter reflects the leakage of the contrast agent from the blood plasma into the EES. It is influenced by both blood flow and the permeability-surface area product of the capillary network. In the context of tumors, higher Ktrans values often indicate increased vascular permeability and angiogenesis. hres.ca
Ve (Fractional Volume of the EES): This represents the volume of the extravascular-extracellular space per unit volume of tissue. mri-q.com
Preclinical studies in various experimental tumor models have utilized this compound to estimate these parameters and monitor physiological changes. For instance, in a study on locally advanced non-small cell lung cancer (NSCLC), Ktrans measured with this compound before immunochemotherapy was a significant predictor of treatment response. bmj.com Patients with higher baseline Ktrans values showed a better response to therapy. bmj.com
Another study involving glioma models combined DCE-MRI with this compound and diffusion kurtosis imaging. The research found that Ktrans and other DCE-MRI parameters were significantly different between low-grade and high-grade gliomas. mdpi.com
| Preclinical Model | Key Findings | Measured Parameters | Reference |
|---|---|---|---|
| Locally Advanced NSCLC | High baseline Ktrans was associated with better treatment response and progression-free survival. | Ktrans, Kep, Ve, Vp | bmj.com |
| Adult-Type Gliomas | Ktrans, Kep, and Ve showed significant differences between low-grade and high-grade gliomas. | Ktrans, Kep, Ve, CBV | mdpi.com |
| Rat Glioma Model | Magnetization transfer was more effective after this compound administration compared to gadopentetate dimeglumine. | Lesion Conspicuity, Magnetization Transfer | hres.ca |
Diffusion-Weighted Imaging (DWI) and Magnetization Transfer (MT) Studies
Diffusion-Weighted Imaging (DWI) measures the random Brownian motion of water molecules within a voxel of tissue. nih.gov The resulting image contrast is based on the degree of water diffusion restriction, which is influenced by tissue cellularity, cell membrane integrity, and viscosity. nih.gov Gadolinium-based contrast agents primarily shorten the T1 and, to a lesser extent, the T2 relaxation times of nearby water protons. researchgate.net When a contrast agent like this compound is present in the intravascular or interstitial space, it can influence the measured apparent diffusion coefficient (ADC) by altering the T1 and T2 properties of the water compartments, a phenomenon that can complicate the interpretation of DWI data.
Magnetization Transfer (MT) imaging is a technique sensitive to the exchange of magnetization between protons bound to macromolecules (like proteins) and free water protons. ajnr.org The high relaxivity of this compound, partly due to its weak and transient interaction with serum proteins, can enhance the MT effect. hres.ca This interaction leads to a more pronounced saturation of the macromolecular proton pool, which in turn affects the signal from the free water pool, potentially providing greater contrast in tissues with disrupted barriers where protein extravasation occurs.
The application of this compound in advanced DWI and MT studies in preclinical central nervous system (CNS) models is an area of ongoing investigation. Its higher relaxivity suggests potential benefits for these techniques. researchgate.net
In a rat model with implanted brain tumors, it was observed that Magnetization Transfer was more effective after the administration of this compound compared to gadopentetate dimeglumine. hres.cahres.ca This suggests that this compound enhances the conspicuity of rat brain tumors more effectively, not only due to its direct T1-shortening effect but also through its influence on magnetization transfer phenomena. hres.cahres.ca This enhanced effect is attributed to its binding to extravasated serum proteins, which increases its impact on the magnetization of the surrounding tissue. hres.ca Studies have also combined DWI and DCE-MRI with this compound to better characterize and grade gliomas, demonstrating that the combination of these advanced techniques can provide superior diagnostic information. mdpi.com
High Field Strength MRI Research with this compound
The trend towards higher magnetic field strengths in MRI (e.g., 3T and 7T) presents new opportunities and challenges for contrast-enhanced imaging. The relaxivity of gadolinium-based contrast agents is field-dependent, and this compound has demonstrated consistently higher r1 relaxivity across various field strengths compared to many other agents. nih.gov
This higher relaxivity is instrumental in improving imaging performance at higher fields. nih.gov Research has shown that this compound provides superior contrast enhancement and morphologic information in brain tumor imaging at 3T compared to other agents at the same dose. researchgate.net The benefits may also extend to even higher field strengths, with one study noting that lesion enhancement with a reduced dose of this compound at 7T was greater than that achieved with a full dose at 3T, suggesting a potential for dose reduction at ultra-high fields. researchgate.net
| Field Strength | Comparison Agent | Key Finding | Reference |
|---|---|---|---|
| 3T | Gadoterate (B1198928) Meglumine (B1676163) | Significantly superior morphologic information and contrast enhancement with this compound. | researchgate.net |
| 1.5T | Gadobutrol (B1674391) | This compound demonstrated significantly greater mean percentage of lesion enhancement. | nih.gov |
| 3T | Gadopentetate Dimeglumine | This compound showed superior sensitivity for detecting CNS metastases, attributed to its higher relaxivity. |
Relaxivity Behavior at Increased Magnetic Field Strengths (e.g., 3T, 4.7T)
The efficacy of a gadolinium-based contrast agent is fundamentally characterized by its relaxivity, which is the measure of its ability to increase the relaxation rates (R1 and R2) of water protons in tissue. R1, the longitudinal relaxation rate (1/T1), is primarily responsible for the contrast enhancement seen in T1-weighted imaging. R2, the transverse relaxation rate (1/T2), also contributes to contrast effects, particularly through susceptibility effects in T2*-weighted sequences. This compound exhibits unique relaxivity behavior, especially at higher magnetic field strengths, which is largely attributed to its weak and transient interaction with serum albumin. nih.gov
At increased magnetic field strengths such as 3T and 4.7T, the relaxivity of most gadolinium chelates tends to change. For many conventional agents, r1 relaxivity may show a slight decrease as the magnetic field strength increases. nih.gov However, this compound maintains a distinctively high r1 relaxivity across these fields compared to many other agents due to its protein-binding properties. This interaction slows the molecular tumbling rate of the gadolinium complex, enhancing its relaxivity. nih.gov
Research comparing various gadolinium-based contrast agents in plasma at different field strengths has provided quantitative insights into this behavior. A study measuring relaxivities at 0.47T, 1.5T, 3T, and 4.7T demonstrated that this compound (Gd-BOPTA) consistently shows higher r1 and r2 values in plasma compared to non-protein-binding agents. While there is a general trend of slightly decreasing r1 relaxivity for most agents as field strength increases from 1.5T to 4.7T, the values for this compound remain substantially elevated.
The table below, compiled from data obtained in bovine plasma at 37°C, illustrates the relaxivity of this compound in comparison to a standard, non-protein-binding agent, gadopentetate dimeglumine, at various magnetic field strengths.
Table 1: Comparative Relaxivity (r1 and r2) in Plasma (s⁻¹mM⁻¹) at Various Magnetic Field Strengths Data derived from studies in bovine plasma at 37°C. | Magnetic Field Strength | this compound (Gd-BOPTA) | Gadopentetate Dimeglumine (Gd-DTPA) | | :--- | :---: | :---: | | | r1 | r2 | r1 | r2 | | 0.47 T | 9.7 | 11.9 | 4.9 | 6.0 | | 1.5 T | 6.9 | 9.0 | 4.1 | 5.4 | | 3.0 T | 5.8 | 8.2 | 3.9 | 5.6 | | 4.7 T | 5.4 | 8.0 | 3.8 | 5.6 |
This sustained high relaxivity at 3T and beyond is a key factor in the performance of this compound in advanced imaging applications. ajnr.org
Implications for Advanced Image Acquisition Sequences
The superior relaxivity of this compound at high magnetic field strengths has significant implications for the optimization and efficacy of advanced image acquisition sequences. The combination of the inherently higher signal-to-noise ratio (SNR) at 3T with the high efficiency of this compound allows for improved image quality and the potential for new diagnostic strategies. ajnr.org
Time-Resolved MR Angiography (MRA): For advanced MRA techniques like time-resolved imaging of contrast kinetics (TRICKS) or TWIST (Time-resolved angiography With Interleaved Stochastic Trajectories), a high frame rate is essential to capture dynamic vascular processes. The high r1 relaxivity of this compound is particularly advantageous here. It produces a stronger signal enhancement in blood, which can be leveraged to:
Improve Vessel Delineation: The augmented intravascular signal and contrast-to-noise ratio (CNR) lead to clearer visualization of blood vessels. nih.gov
Support Accelerated Imaging: The strong signal boost helps to offset the SNR loss that occurs with parallel imaging and other acceleration techniques used to achieve high temporal resolution. ecrjournal.com
Enable Dose Reduction: The high efficiency of the agent means that similar or superior image quality can often be achieved with a lower dose compared to conventional agents, which is a significant clinical consideration. nih.govnih.gov
Perfusion Imaging: In dynamic susceptibility contrast (DSC) perfusion MRI, the signal drop observed on T2*-weighted images during the first pass of the contrast agent bolus is analyzed to generate maps of cerebral blood volume (rCBV) and cerebral blood flow (rCBF). The strong r2 relaxivity of this compound enhances the susceptibility effect, leading to a more profound signal drop. researchgate.net This is beneficial as it improves the accuracy of quantitative perfusion maps. researchgate.netnih.gov Studies at 3T have shown that high-relaxivity agents can provide high-quality perfusion maps, sometimes allowing for a reduction in the required dose compared to less potent agents without compromising diagnostic quality. nih.govtandfonline.com
High-Resolution Imaging: The synergistic effect of high field strength (3T) and a high-relaxivity agent allows for imaging with higher spatial resolution without prohibitive scan times. ecrjournal.com For applications like coronary MRA or detailed morphological assessment of small lesions, the enhanced signal provided by this compound can be used to acquire images with smaller voxels, leading to sharper and more detailed anatomical depiction. researchgate.net This capability is crucial for improving diagnostic confidence and accurately characterizing pathology. dovepress.com
Gadolinium Retention and Chelate Stability Research
Mechanistic Research on Gadolinium Release from Chelates in Experimental Conditions
The stability of a GBCA is a critical factor in determining its potential to release free gadolinium, a toxic heavy metal ion. nih.gov Research into the mechanisms of gadolinium release from gadobenate dimeglumine has focused on its behavior in controlled laboratory settings that mimic physiological conditions.
In vitro studies, which are conducted in a controlled laboratory environment, are crucial for understanding the intrinsic stability of GBCAs. These studies have shown that the dissociation of gadolinium from its chelate is a key process. The kinetic stability, or the rate at which the gadolinium ion dissociates from the ligand, is a significant predictor of in vivo behavior.
The chemical environment within the body can significantly impact the stability of GBCAs. The pH of the surrounding tissue and the presence of endogenous metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), are two critical factors that have been extensively studied. appliedradiology.com
The process of an endogenous metal ion displacing the gadolinium ion from its chelate is known as transmetallation. appliedradiology.com In vitro studies have demonstrated that linear GBCAs, including this compound, are more susceptible to transmetallation compared to their macrocyclic counterparts. appliedradiology.com Specifically, zinc has been identified as a key ion involved in this process. researchgate.net Research has shown that the administration of linear GBCAs can lead to an increase in urinary zinc excretion, suggesting an in-vivo interaction. researchgate.net While this compound is considered more stable than some other linear agents, it is still subject to these interactions. appliedradiology.com
Tissue Deposition in Animal Models
To understand the long-term fate of GBCAs in a living system, researchers rely on animal models. These studies provide valuable insights into how different agents are distributed and retained in various organs over time.
Preclinical studies in animal models, such as rats and sheep, have consistently demonstrated that gadolinium is retained in various tissues following the administration of GBCAs. nih.govmdpi.com The levels of retained gadolinium are influenced by the specific agent used. Studies comparing this compound with other GBCAs have provided a clearer picture of its deposition profile. While generally showing lower retention than some other linear agents, this compound still leads to higher gadolinium levels in tissues compared to macrocyclic agents. rsna.org
| Gadolinium-Based Contrast Agent | Brain (nmol/g) | Liver (nmol/g) | Kidney (nmol/g) |
|---|---|---|---|
| This compound | Data not always specified separately, but grouped with linear agents showing higher deposition than macrocyclics. | Higher than macrocyclics | Higher than macrocyclics |
| Gadodiamide (B1674392) (Linear) | Significantly higher than macrocyclics | Significantly higher than macrocyclics | Significantly higher than macrocyclics |
| Gadoterate (B1198928) Meglumine (B1676163) (Macrocyclic) | Significantly lower than linear agents | Significantly lower than linear agents | Significantly lower than linear agents |
This table provides a generalized comparison based on findings from multiple preclinical studies. Actual values can vary based on the specific study design.
A key finding from animal studies is the clear distinction in gadolinium retention between linear and macrocyclic GBCAs. rsna.org Linear agents, such as this compound, consistently result in higher levels of gadolinium deposition in both the brain and bone compared to macrocyclic agents. rsna.org This difference is attributed to the lower kinetic stability of linear chelates, making them more prone to dissociation and subsequent tissue deposition. frontiersin.org
In the brain, gadolinium deposition has been observed in specific regions, including the dentate nucleus and globus pallidus. frontiersin.org Bone has also been identified as a long-term reservoir for gadolinium. rsna.org
Research at the cellular level is beginning to uncover the molecular mechanisms behind gadolinium deposition. Preclinical studies suggest that once the gadolinium ion is released from its chelate, it can bind to various biological molecules. rsna.org There is evidence to suggest that gadolinium may interact with macromolecules, and the formation of insoluble gadolinium-phosphate complexes is another proposed mechanism for its retention in tissues. researchgate.net The specific cellular pathways and long-term consequences of this deposition are areas of ongoing investigation.
Future Directions and Emerging Research Avenues for Gadobenate Dimeglumine
Exploration of Novel Molecular Derivatives and Analogues
The core of gadobenate dimeglumine is the gadobenate ion (Gd-BOPTA), a complex of gadolinium with the ligand BOPTA (benzyloxypropionyl tetraacetate). newdrugapprovals.orgwikipedia.org BOPTA is a derivative of DTPA (diethylenetriaminepentaacetic acid), where a terminal carboxyl group is replaced by a benzyloxypropyl group. wikipedia.org This structural feature is key to its partial hepatobiliary excretion. ajronline.org
Future research is focused on creating novel molecular derivatives and analogues of this compound to enhance its properties. The primary goals of these explorations are to increase relaxivity, improve targeting specificity, and potentially reduce the gadolinium dose required for effective imaging.
One avenue of exploration involves the synthesis of new ligands that build upon the BOPTA framework. By modifying the chemical structure of the ligand, researchers aim to influence the agent's interaction with water molecules and biological macromolecules, which in turn can enhance its relaxivity. For instance, creating supramolecular adducts between macrocyclic Gd(III) complexes and polyaromatic systems through hydrophobic interactions has been shown to enhance relaxivity. rsc.org
The development of derivatives also extends to creating agents with improved targeting capabilities. By attaching specific molecules or moieties to the this compound structure, researchers hope to direct the contrast agent to particular cell types or pathological tissues. This could lead to more precise and earlier disease detection.
| Compound Name | Chemical Structure/Modification |
| This compound | Complex of gadolinium with BOPTA (benzyloxypropionyl tetraacetate) ligand. newdrugapprovals.orgwikipedia.org |
| BOPTA | Derivative of DTPA with a benzyloxypropyl group. wikipedia.org |
| DTPA (Diethylenetriaminepentaacetic acid) | Acyclic polyamino carboxylic acid chelating agent. google.com |
Integration with Advanced Imaging Modalities in Preclinical Settings
The utility of this compound is being expanded through its integration with advanced imaging modalities in preclinical research. These studies often compare its performance with other contrast agents to highlight its unique properties.
Dynamic contrast-enhanced MRI (DCE-MRI) is a key area of investigation. In preclinical rat models, DCE-MRI with this compound has been used to assess liver transporter function. plos.org These studies are crucial for understanding how drugs might interact with and affect liver function, offering a translatable biomarker for drug development. plos.org
Preclinical studies have also demonstrated the utility of this compound in magnetic resonance angiography (MRA). fda.gov Furthermore, its application in breast MRI has been explored, with studies showing its potential for improved lesion detection and characterization, even at different doses compared to other agents like gadoterate (B1198928) meglumine (B1676163). mdpi.com
The combination of this compound with other imaging techniques, or the use of advanced MRI sequences, is a burgeoning field. For example, research is underway to combine MRI with other modalities like computed tomography (CT) to gain complementary information for a more comprehensive diagnosis. ntno.org
Theoretical Advancements in Contrast Agent Design for Enhanced Relaxivity and Target Specificity
The effectiveness of a gadolinium-based contrast agent is largely determined by its relaxivity (r1 and r2), which is a measure of its ability to shorten the T1 and T2 relaxation times of nearby water protons. fda.govrxlist.com this compound exhibits a higher r1 relaxivity in human plasma compared to some other GBCAs, a property attributed to its weak and transient interactions with serum proteins like albumin. fda.govrxlist.com This interaction slows down the molecular tumbling of the gadobenate ion, leading to increased relaxivity and potentially better image contrast. fda.gov
Theoretical advancements in contrast agent design are focused on further enhancing this relaxivity to allow for lower gadolinium doses without compromising image quality. mdpi.com This is a critical area of research, driven by the desire to minimize potential long-term gadolinium retention.
Key theoretical considerations include:
Optimizing Ligand Structure: Designing ligands that promote a more favorable interaction with water molecules and macromolecules.
Supramolecular Chemistry: Exploring the formation of non-covalent assemblies that can significantly boost relaxivity. rsc.org
Nanoparticle-Based Agents: Encapsulating gadolinium complexes within nanoparticles to create agents with prolonged circulation times and enhanced relaxivity. mdpi.com
Improving target specificity is another major theoretical goal. This involves designing contrast agents that can actively bind to specific biomarkers of disease, moving beyond non-specific extracellular distribution. nih.gov
| Contrast Agent | r1 Relaxivity in Human Plasma (mM⁻¹s⁻¹)¹ | r2 Relaxivity in Human Plasma (mM⁻¹s⁻¹)¹ |
| Gadobenate | 9.7 | 12.5 |
| Gadopentetate | 4.9 | 6.3 |
| Gadodiamide (B1674392) | 5.4 | -- |
| Gadoteridol | 5.4 | -- |
| ¹ In heparinized human plasma at 39°C. fda.govrxlist.com |
Long-Term Preclinical Studies on Compound Fate and Biological Interactions
Long-term preclinical studies are essential for understanding the in vivo fate of this compound and its potential for gadolinium retention in various tissues. As a linear GBCA, this compound has been the subject of numerous investigations comparing its retention profile to that of macrocyclic agents. nih.govresearchgate.net
Preclinical studies in rats have shown that linear GBCAs, including this compound, result in higher residual gadolinium concentrations in the brain compared to macrocyclic agents. nih.gov However, among linear agents, this compound has been shown to cause less retention than gadodiamide and gadoversetamide. fda.gov
These studies often involve administering the contrast agent to rats and then measuring gadolinium levels in different organs, including the brain, cerebellum, and bone, at various time points post-injection. researchgate.net Speciation analysis has revealed that for linear GBCAs like gadobenate, a fraction of the retained gadolinium can be bound to macromolecules, which may represent a more permanent deposition. nih.gov
Understanding the long-term biological interactions of the retained gadolinium is a critical area of ongoing research. While the clinical implications of gadolinium retention in the brain are not yet fully understood, these preclinical studies provide valuable data for assessing the relative risk profiles of different GBCAs. rsna.orgbohrium.com
Computational Modeling and Simulation of this compound Pharmacodynamics
Computational modeling and simulation are increasingly being used to investigate the pharmacodynamics of this compound. These in silico approaches offer a powerful tool for understanding and predicting how the contrast agent behaves in the body.
Pharmacokinetic (PK) modeling, often applied to DCE-MRI data, allows researchers to quantify parameters related to tissue perfusion and permeability. Bayesian pharmacokinetic modeling, for example, has been validated as a robust method for analyzing DCE-MRI data and can be applied to studies utilizing this compound. arxiv.org
Furthermore, deep learning models are being developed to synthesize full-dose contrast-enhanced images from low-dose or even zero-dose pre-contrast images. researchgate.net This has significant implications for reducing the required dose of this compound while maintaining diagnostic image quality.
Computational approaches are also being employed to aid in the design of new contrast agents. By simulating the interactions between potential ligand structures and biological targets, researchers can screen for candidates with enhanced relaxivity and specificity before undertaking expensive and time-consuming laboratory synthesis and preclinical testing.
Q & A
Q. What distinguishes the pharmacokinetic profile of gadobenate dimeglumine from other gadolinium-based contrast agents (GBCAs)?
this compound exhibits dual elimination pathways: ~90% renal excretion and ~5% hepatobiliary excretion due to its benzyloxymethyl substituent, which enables weak, transient albumin binding . This interaction increases its rotational correlation time, enhancing T1 relaxivity in protein-rich environments (e.g., blood plasma) compared to non-protein-binding agents like gadopentetate dimeglumine. Pharmacokinetic studies in pediatric populations fit a two-compartment model, with >90% urinary recovery within 24 hours .
Q. What are the common adverse events (AEs) associated with this compound in clinical trials?
Mild AEs (e.g., headache, fever) occur in ~11–13% of patients, comparable to gadopentetate dimeglumine. Severe reactions are rare (<0.1%). Safety assessments in neonates and pediatric cohorts show no significant differences in vital signs, lab parameters, or ECG findings compared to other GBCAs . However, initial substitution studies noted a transient increase in allergic-like reactions (OR: 2.7 for overall reactions), likely due to the Weber effect (heightened vigilance post-agent change) .
Q. How does this compound enhance magnetic resonance imaging (MRI) contrast?
Its benzyloxymethyl group facilitates transient albumin binding, slowing molecular tumbling and increasing R1 relaxivity by ~30–50% in plasma compared to non-protein-binding agents. This property improves signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR), particularly in vascular and oncologic imaging .
Advanced Research Questions
Q. How should researchers design experiments to account for this compound’s variable relaxivity in biological environments?
- Protocol optimization : Use lower doses (0.1 mmol/kg) in protein-rich environments (e.g., blood) to leverage its elevated relaxivity, while higher concentrations (>1 mM) may require adjusted echo times due to nonlinear R2 effects .
- Field strength : At 3T, prioritize shorter echo times (TE) to maximize T1-weighted benefits, as R1 relaxivity remains higher across field strengths compared to non-protein-binding agents .
- Control groups : Include equimolar comparisons with agents like gadopentetate dimeglumine to isolate relaxivity effects from concentration-dependent variables .
Q. What methodological considerations are critical when analyzing contradictory data on this compound’s safety and efficacy?
- Temporal analysis : Apply longitudinal models to distinguish transient reaction spikes (e.g., Weber effect) from inherent agent toxicity. For example, reaction rates peaked 2 years post-substitution but normalized afterward .
- Statistical adjustments : Use multivariable regression to control for confounders like patient age, renal function, and pre-existing allergies. Odds ratios (OR) with 95% CIs are preferable for rare event analysis .
- Blinded crossover designs : Reduce bias in comparative efficacy studies, as seen in multicenter trials where this compound outperformed gadopentetate dimeglumine in vascular delineation (87% vs. 73% good/excellent image quality) .
Q. How can researchers validate this compound’s diagnostic superiority in specific patient populations?
- Pediatric CNS tumors : Use qualitative scoring systems (e.g., lesion border delineation, internal morphology) with blinded reader agreements (κ = 0.37–0.44). Comparative studies show significant improvements in post-dose lesion visualization (p = 0.008) .
- Peripheral artery disease : Quantify CNR increases (45–100% in thigh stations) and diagnostic accuracy (7.8–10.1% improvement) via intraindividual crossover trials, validated against digital subtraction angiography (DSA) .
Q. What pharmacokinetic (PK) modeling techniques are recommended for this compound in special populations?
- Two-compartment models : Fit serial blood/urine data (0–24 hours) to estimate clearance rates, particularly in hepatobiliary-impaired patients .
- Pediatric adjustments : Scale doses by body weight and glomerular filtration rate (GFR), as PK parameters align with adults but require stricter safety monitoring .
Methodological Tables
Q. Table 1: Relaxivity Comparison at 1.5T (Human Plasma)
| Agent | R1 Relaxivity (mM⁻¹s⁻¹) | R2 Relaxivity (mM⁻¹s⁻¹) |
|---|---|---|
| This compound | 6.3–7.1 | 8.5–9.8 |
| Gadopentetate dimeglumine | 3.9–4.1 | 5.0–5.5 |
| Source: In vitro plasma measurements |
Q. Table 2: Diagnostic Performance in Peripheral MRA
| Metric | This compound | Gadopentetate Dimeglumine | p-value |
|---|---|---|---|
| Sensitivity (%) | 92.1 | 81.0 | <0.001 |
| Specificity (%) | 89.5 | 85.1 | 0.002 |
| CNR Increase (Thigh) | 55.4–100.6% | Reference | <0.0001 |
| Source: Multicenter crossover trial (n=96) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
